(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-chloro-1-naphthalen-1-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYMUPWUEDFMCO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves the reaction of (S)-(-)-1-(1-naphthyl)ethylamine with appropriate reagents. One common method involves the use of acetonitrile as a solvent, potassium carbonate as a base, and methyl 2,3-dibromopropionate as a reagent. The reaction mixture is stirred overnight at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques would apply, involving optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of naphthyl ketones or aldehydes.
Reduction: Formation of naphthyl ethanes.
Substitution: Formation of naphthyl derivatives with various functional groups.
Scientific Research Applications
(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Chloroethanol Derivatives with Varied Aromatic Substituents
Compounds with similar chloroethanol backbones but differing aromatic groups exhibit distinct physicochemical and reactivity profiles:
Key Findings :
Halogen-Substituted Variants: Bromo vs. Chloro
Replacing chlorine with bromine alters electronic and steric properties:
- (1S)-2-Bromo-1-(naphthalen-2-yl)ethan-1-ol (CAS 100306-23-8, MW 251.12) : Higher molecular weight due to bromine’s larger atomic radius. Increased leaving-group ability in nucleophilic substitution reactions compared to chloro analogs. Limited commercial availability, suggesting synthetic challenges .
Amino-Substituted Analogs
Amino derivatives replace the chlorine atom with an amine group, drastically altering reactivity:
- (1S)-2-Amino-1-(naphthalen-1-yl)ethan-1-ol (CAS 1568136-16-2, MW 187.24) : Reduced molecular weight and polarity compared to chloro derivatives. Potential as a precursor for Schiff base ligands or peptidomimetics.
- (1S)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride (CAS EN300-1693214) : Methoxy group enhances solubility in polar solvents.
Stereochemical Considerations
Enantiomeric purity significantly impacts functionality:
- (R)-2-Chloro-1-(4'-chlorophenyl)ethan-1-ol achieves 96% enantiomeric excess (ee) via enzymatic reduction, highlighting the efficiency of biocatalytic methods for stereoselective synthesis .
- Fluorinated chroman derivatives (e.g., (1S)-2-chloro-1-[(2R)-6-fluorochroman-2-yl]ethanol) demonstrate how stereochemistry influences pharmacokinetics in drug candidates .
Biological Activity
(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol, an organic compound with the molecular formula and a molecular weight of 206.67 g/mol, is a chlorinated derivative notable for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorine atom attached to a secondary alcohol group, which is further substituted by a naphthalene moiety. This unique structure enhances its reactivity compared to non-chlorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.67 g/mol |
| Functional Groups | Chlorine, Alcohol |
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. This interaction allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to modulation of various enzymatic pathways and potential therapeutic effects. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer activities, suggesting promising avenues for drug development.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Salmonella Typhi | 0.12 |
The compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .
Anticancer Activity
Preliminary studies indicate that this compound may also possess anticancer properties, particularly through its ability to inhibit specific enzymes involved in cancer progression. Further research is needed to elucidate the specific pathways affected by this compound.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed a broad spectrum of activity, with particularly strong effects against E. coli and S. aureus. The study utilized the broth microdilution method to determine the minimum inhibitory concentrations (MICs), confirming the compound's potential as an antimicrobial agent .
Case Study 2: Mechanistic Insights
A mechanistic study explored how this compound interacts with nucleophilic sites in biological targets. Using spectroscopic methods, researchers demonstrated that the chlorine atom enhances the compound's reactivity, facilitating covalent bond formation with target enzymes. This interaction was shown to inhibit enzymatic activity, leading to downstream effects on cellular processes related to growth and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
